6-Amino-2-phenyl-4H-1,3-oxazin-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3157-00-4 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-amino-2-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C10H8N2O2/c11-8-6-9(13)12-10(14-8)7-4-2-1-3-5-7/h1-6H,11H2 |
InChI Key |
NAYKESMOQMJIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C=C(O2)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 6 Amino 2 Phenyl 4h 1,3 Oxazin 4 One
Ring-Opening and Recyclization Reactions
The 1,3-oxazin-4-one ring is characterized by two primary electrophilic sites: the C2 and C4 carbon atoms. Nucleophilic attack at these positions can induce cleavage of the heterocyclic ring, forming acyclic intermediates that can subsequently cyclize to form new heterocyclic systems. The specific outcome of the reaction is largely dependent on the nature of the nucleophile employed.
Nitrogen nucleophiles, such as hydrazines and primary amines, readily react with 1,3-oxazin-4-one derivatives. The reaction typically proceeds via an initial nucleophilic attack on the C2 or C4 position of the oxazinone ring, leading to its opening.
In the case of hydrazines, the primary amino group attacks the electrophilic C2 carbon, cleaving the C2-O bond and forming an open-chain intermediate. thieme-connect.de This intermediate possesses reactive functional groups positioned for subsequent intramolecular reactions. Similarly, primary amines can react with the benzoxazinone (B8607429) core, replacing the ring oxygen to produce 2,3-disubstituted quinazolinones. nih.gov The general mechanism involves the nucleophilic amine attacking the carbonyl group, which results in the opening of the oxazinone ring, followed by cyclization and dehydration to yield the quinazolinone product. researchgate.net
The reaction conditions for these transformations can vary. For instance, the reaction of 2-substituted 6-alkoxy-4H-1,3-oxazin-4-ones with hydrazine (B178648) hydrate (B1144303) can occur at room temperature in ethanol, while reactions with the less nucleophilic phenylhydrazine (B124118) may require heating under reflux to proceed at a reasonable rate. thieme-connect.de
The acyclic intermediates formed from the reaction of 6-Amino-2-phenyl-4H-1,3-oxazin-4-one with bifunctional nucleophiles like hydrazine are key precursors for the synthesis of fused heterocyclic systems.
Following the initial ring-opening by hydrazine, the resulting intermediate can undergo a subsequent intramolecular cyclization. thieme-connect.de The second nitrogen atom of the hydrazine moiety attacks the carbonyl carbon atom of the opened chain. This ring-closure, followed by the elimination of a water molecule, leads to the formation of stable, five-membered 1,2,4-triazole (B32235) derivatives. thieme-connect.de This pathway provides an efficient route for converting the 1,3-oxazin-4-one core into a triazole system, a valuable scaffold in medicinal chemistry. acs.org The synthesis of various fused heterocycles often relies on such cyclization strategies, where an initial reaction sets the stage for a subsequent intramolecular ring-forming step. nih.govresearchgate.net
Transformations to Quinazolinone Scaffolds
One of the most significant applications of 1,3-oxazin-4-one derivatives in synthetic chemistry is their role as precursors to quinazolinones. This transformation is a powerful method for constructing this important class of biologically active heterocycles. mdpi.com
The conversion of a benzoxazinone to a quinazolinone is a well-studied transformation that serves as a model for the reactivity of this compound. The generally accepted mechanism involves a nucleophilic attack by a primary amine on the C4-carbonyl carbon of the benzoxazinone ring. researchgate.net
This initial attack leads to the opening of the oxazine (B8389632) ring, forming an N-substituted 2-acylaminobenzamide intermediate. This intermediate then undergoes an intramolecular cyclization, where the nitrogen from the attacking amine attacks the other carbonyl group (originally part of the acylamino group at C2). The final step is the elimination of a water molecule (dehydration) to yield the stable, aromatic quinazolinone ring system. researchgate.net The use of deep eutectic solvents has been shown to facilitate this reaction, stabilizing the ring-opened intermediate and promoting the subsequent cyclization. researchgate.net
A specific and important example of the benzoxazinone-to-quinazolinone conversion is the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one. This is achieved by reacting the corresponding 2-phenyl-4H-benzo[d] nih.govoxazin-4-one with hydrazine hydrate.
In this reaction, hydrazine hydrate acts as the nitrogen nucleophile. The reaction proceeds via the previously described mechanism: nucleophilic attack at the C4 position, ring opening, and subsequent recyclization. The use of hydrazine introduces a primary amino group at the N3 position of the resulting quinazolinone ring. This reaction can be performed using conventional heating methods over several hours or can be significantly accelerated using microwave irradiation, which can reduce the reaction time to mere minutes and often improves the product yield. For example, yields have been reported to increase from 79% with conventional heating to 87% with microwave assistance.
| Method | Reaction Time | Power/Temp | Yield |
|---|---|---|---|
| Conventional Heating (Reflux) | 10 hours | N/A | 79% |
| Microwave Irradiation | 5 minutes | 800 W | 87% |
The 3-amino-2-phenylquinazolin-4(3H)-one derivatives synthesized in the previous step serve as valuable intermediates for further functionalization. The primary amino group at the N3 position is a reactive handle that can be readily derivatized.
A common derivatization strategy is the formation of a Schiff base (an imine) through the condensation reaction of the 3-amino group with various aldehydes or ketones. This reaction creates a new C=N bond, attaching a substituted moiety to the quinazolinone core.
Urea (B33335) and Thiourea (B124793) Analogues from Quinazolinone Intermediates
A prominent derivatization pathway for 1,3-oxazin-4-ones involves their conversion into quinazolinone systems, which then serve as intermediates for the synthesis of urea and thiourea analogues. This transformation is a key strategy for expanding the chemical diversity of compounds derived from the oxazinone core.
The synthesis commences with the reaction of the parent 2-phenyl-4H-1,3-benzoxazin-4-one structure with hydrazine hydrate. This step results in the opening of the oxazinone ring followed by cyclization to form a 3-amino-2-phenylquinazolin-4(3H)-one intermediate. gsconlinepress.com In the context of this compound, the amino group at the 6-position is typically retained during this conversion, yielding 6-amino-3-amino-2-phenylquinazolin-4(3H)-one.
This quinazolinone intermediate, possessing a reactive primary amino group at the 3-position, is then reacted with various isocyanates or isothiocyanates to yield the target urea and thiourea derivatives, respectively. gsconlinepress.comresearchgate.net The reaction involves the nucleophilic attack of the N-3 amino group of the quinazolinone onto the electrophilic carbon of the isocyanate or isothiocyanate. beilstein-journals.orgnih.gov This method provides a straightforward and efficient route to a diverse library of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues. A variety of substituents can be introduced on the urea or thiourea moiety, depending on the specific isocyanate or isothiocyanate used. nih.gov
The resulting compounds have been investigated for a range of pharmacological activities. For instance, certain synthesized 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea derivatives have shown significant anticancer activities in vitro against cell lines like MDA-MB-231. gsconlinepress.com
Table 1: Examples of Synthesized Urea and Thiourea Derivatives from Quinazolinone Intermediates This table is based on analogues derived from a 2-phenylquinazolin-4(3H)-one scaffold. The inclusion of a 6-amino group on the quinazolinone backbone is a projected modification based on the starting material.
| Compound Code | R-Group (from R-NCO/R-NCS) | Resulting Moiety |
| Derivative 1 | Phenyl | Urea |
| Derivative 2 | 4-Chlorophenyl | Urea |
| Derivative 3 | 4-Methoxyphenyl | Urea |
| Derivative 4 | Phenyl | Thiourea |
| Derivative 5 | 4-Chlorophenyl | Thiourea |
| Derivative 6 | 4-Nitrophenyl | Thiourea |
Diversification via Electrophilic and Nucleophilic Reactions
The this compound molecule is endowed with multiple reactive centers, making it amenable to a wide array of electrophilic and nucleophilic reactions. This reactivity allows for extensive diversification of the core structure, leading to the generation of novel derivatives and complex heterocyclic systems.
Functionalization at Reactive Sites
The structural framework of this compound contains several sites susceptible to chemical modification. The benzoxazin-4-one core itself has two primary electrophilic sites: the carbonyl carbon at C-4 and the C-2 position. mdpi.com These sites are targets for nucleophilic attack. The exocyclic amino group at the 6-position, on the other hand, is a key nucleophilic center, capable of reacting with various electrophiles.
Key Reactive Sites:
C-2 and C-4 Positions: These carbons are electrophilic and can react with nucleophiles. For example, reaction with hydrazines leads to ring opening and subsequent recyclization. thieme-connect.de
N-3 Position: The ring nitrogen can participate in reactions, although its reactivity is influenced by the adjacent carbonyl group.
Amino Group at C-6: This primary amine is a potent nucleophile. It can undergo a range of functionalization reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents onto the benzene (B151609) ring portion of the molecule. This functionalization can be used to synthesize amino acyl and dipeptidyl derivatives. ijnc.ir
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The amino group at C-6 is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions (C-5 and C-7).
These reactive sites provide multiple handles for chemists to modify the molecule's structure, which is crucial for developing structure-activity relationships in medicinal chemistry programs.
Precursor Role in Complex Heterocycle Construction
Beyond simple functionalization, the 1,3-oxazin-4-one scaffold serves as a valuable synthon for the construction of more elaborate heterocyclic systems. Its ability to undergo ring-opening and ring-transformation reactions is a cornerstone of its synthetic utility.
One notable application is in cycloaddition reactions. Oxazinones can act as dienes in Diels-Alder reactions, particularly in tandem cycloaddition/cycloreversion sequences. For instance, 1,4-oxazinones have been shown to react with quinone dienophiles to construct complex 2-azaanthraquinone structures. nih.gov This type of transformation highlights the potential of the oxazinone ring to serve as a four-carbon building block for the assembly of fused polycyclic systems.
Furthermore, the reaction of 2-substituted 4H-1,3-oxazin-4-ones with binucleophiles like hydrazine is a well-established route to other five- and six-membered heterocycles. The reaction with hydrazine, as mentioned earlier, yields 1,2,4-triazole derivatives through a ring-opening/recyclization cascade. thieme-connect.de This strategy transforms the oxazine core into a completely different heterocyclic system, demonstrating its role as a versatile precursor. The inherent reactivity of the oxazinone ring allows it to be a starting point for synthesizing a variety of heterocyclic compounds, including pyridines and other nitrogen-containing ring systems. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Mechanistic Insights
Elucidation of Molecular Determinants for Biological Activity
The potency and selectivity of 6-amino-2-phenyl-4H-1,3-oxazin-4-one derivatives are highly dependent on the nature and position of substituents on both the phenyl and oxazine (B8389632) rings, as well as the inherent properties of the oxazine ring system itself.
Structure-activity relationship (SAR) studies have revealed that even minor chemical modifications to the this compound scaffold can lead to significant changes in biological activity. While direct SAR studies on this specific parent compound are limited in the public domain, a wealth of information can be drawn from closely related 4H-3,1-benzoxazin-4-ones and thieno[2,3-d] nih.govnih.govoxazin-4-ones, which share the same active heterocyclic core.
For the inhibition of serine proteases like Human Leukocyte Elastase (HLE), the substituent at the 2-position of the oxazine ring plays a pivotal role. In a series of thieno[2,3-d] nih.govnih.govoxazin-4-ones, the introduction of small alkoxy and alkylthio groups at the C-2 position yielded highly potent HLE inhibitors. Specifically, ethoxy, n-propoxy, and ethylthio substitutions resulted in compounds with Kᵢ values below 11 nM. nih.govcapes.gov.br This suggests that small, electron-donating groups that can participate in specific interactions within the enzyme's active site are favorable.
Furthermore, studies on 2-sec-amino-4H-3,1-benzoxazin-4-ones demonstrated that the introduction of an aromatic moiety in the 2-substituent led to potent inhibition of chymase, cathepsin G, and chymotrypsin. nih.gov For instance, 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one was a highly effective chymase inhibitor with a Kᵢ value of 11 nM. nih.gov This highlights the importance of hydrophobic and aromatic interactions in achieving high affinity for certain serine proteases.
Substituents on the fused benzene (B151609) ring (or in the case of the parent compound, the oxazine ring itself) also modulate activity. In a broad study of 4H-3,1-benzoxazin-4-ones, it was found that alkyl groups at the R5 position and electron-withdrawing groups at the R2 position enhanced inhibitory potency against HLE. Conversely, bulky substituents at positions R7 and R8 were not favorable.
The following table summarizes the impact of various substituents on the inhibitory activity of related oxazinone derivatives against HLE.
| Compound Series | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Effect on HLE Inhibition | Reference |
|---|---|---|---|---|---|
| Thieno[2,3-d] nih.govnih.govoxazin-4-ones | C-2 | Ethoxy, n-Propoxy, Ethylthio | Potent inhibition (Kᵢ < 11 nM) | nih.govcapes.gov.br | |
| Thieno[2,3-d] nih.govnih.govoxazin-4-ones | C-2 | 3-Trifluoromethylphenylamino | Significant inhibition | ||
| Thieno[2,3-d] nih.govnih.govthioxazin-4-ones | C-2 | 4-Nitrophenylamino (with 5,6-dimethyl substitution) | Significant inhibition | ||
| 4H-3,1-Benzoxazin-4-ones | R5 | Alkyl groups | Enhanced potency | ||
| 4H-3,1-Benzoxazin-4-ones | R2 | Electron-withdrawing groups | Substituents linked via carbon | Enhanced potency | |
| 4H-3,1-Benzoxazin-4-ones | R6 | Any substitution | Highly unfavorable |
The 1,3-oxazin-4-one ring is the key pharmacophore responsible for the inhibitory activity of this class of compounds against serine proteases. capes.gov.br It acts as a latent reactive group that, upon binding to the enzyme's active site, acylates the catalytic serine residue. This mechanism-based inhibition is a hallmark of these heterocyclic systems.
The electrophilicity of the carbonyl carbon at the C-4 position of the oxazine ring is crucial for its susceptibility to nucleophilic attack by the active site serine. The stability of the resulting acyl-enzyme intermediate is then a key determinant of the inhibitor's potency and duration of action. The oxazine ring positions the atoms in a conformation that is recognized by the enzyme's active site, facilitating the initial binding and subsequent covalent modification. The planarity of the benzoxazinone (B8607429) skeleton is a notable feature that likely contributes to its ability to fit within the active sites of target enzymes. nih.gov
Enzyme Inhibition Mechanisms
Derivatives of this compound are known to inhibit a range of enzymes, primarily through covalent modification of active site residues. The most extensively studied mechanisms involve the inhibition of various serine proteases.
The inhibition of HLE by 4H-3,1-benzoxazin-4-ones and related thieno-oxazinones is a well-characterized process that proceeds via a time-dependent, covalent mechanism. nih.govcapes.gov.br The process can be described in two steps:
Initial Binding: The inhibitor reversibly binds to the active site of HLE, forming a non-covalent Michaelis-like complex.
Acylation: The catalytic serine residue (Ser195) in the HLE active site performs a nucleophilic attack on the C-4 carbonyl carbon of the oxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate.
This acylation step effectively inactivates the enzyme. The rate of this acylation (kon) is a critical factor in the inhibitor's potency. The stability of the acyl-enzyme complex is reflected in the rate of deacylation (koff), where water hydrolyzes the ester bond, regenerating the active enzyme. Potent inhibitors are characterized by a high acylation rate and a very slow deacylation rate.
The inhibitory activity of this compound derivatives against methionyl-tRNA synthetase (MRS) is less well-documented in the scientific literature compared to their effects on serine proteases. Aminoacyl-tRNA synthetases are essential enzymes in protein synthesis, catalyzing the attachment of an amino acid to its corresponding tRNA.
While extensive experimental data is lacking for the this compound scaffold, in silico molecular docking studies have suggested potential interactions. One such study on 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one derivatives indicated that these compounds could bind to the active site of MRS. However, without experimental validation and detailed mechanistic studies, the precise mechanism of MRS inhibition by this class of compounds remains speculative. It is plausible that inhibition could occur through competitive binding at the methionine or ATP binding sites, but further research is required to confirm this hypothesis.
The inhibitory action of 2-phenyl-4H-1,3-oxazin-4-one derivatives extends to a variety of other serine proteases, generally following the same acyl-enzyme formation mechanism observed with HLE.
Human Chymase: A series of 2-sec-amino-4H-3,1-benzoxazin-4-ones have been identified as potent inhibitors of human chymase. nih.gov For example, 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one and its 6-methyl analog exhibited Kᵢ values of 11 nM and 17 nM, respectively. nih.gov These compounds form stable acyl-enzymes with half-lives of up to 53 minutes, demonstrating their efficacy as chymase inhibitors. nih.gov
Complement C1r: The complement C1r protease, a key component of the classical complement pathway, is another target for this class of compounds. A series of 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as C1r inhibitors. Compounds such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] nih.govnih.govoxazin-4-one showed improved potency over reference compounds and displayed selectivity for C1r over trypsin.
Rhomboids: More recently, benzoxazin-4-ones have been identified as novel inhibitors of rhomboid proteases, a family of intramembrane serine proteases. nih.gov The inhibition mechanism is covalent but slowly reversible. nih.gov An alkoxy substituent at the 2-position was found to be crucial for achieving low micromolar inhibition of rhomboid proteases. nih.govnih.gov
The following table presents inhibitory data for selected oxazinone derivatives against various serine proteases.
| Compound/Derivative | Target Enzyme | Inhibitory Potency (Kᵢ or IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| 2-Ethoxy-thieno[2,3-d] nih.govnih.govoxazin-4-one | Human Leukocyte Elastase (HLE) | < 11 nM (Kᵢ) | Acyl-enzyme formation | nih.govcapes.gov.br |
| 2-(N-benzyl-N-methylamino)-4H-3,1-benzoxazin-4-one | Human Chymase | 11 nM (Kᵢ) | Stable acyl-enzyme formation | nih.gov |
| 7-Chloro-2-[(2-iodophenyl)-amino]benz[d] nih.govnih.govoxazin-4-one | Complement C1r | Potent inhibitor | Acyl-enzyme formation | |
| 2-Alkoxy-benzoxazin-4-ones | Rhomboid Proteases | Low micromolar | Covalent, slow-reversible | nih.govnih.gov |
Computational Chemistry and in Silico Approaches in Research on 6 Amino 2 Phenyl 4h 1,3 Oxazin 4 One
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level, allowing for the characterization of the binding mode and affinity.
Molecular docking studies on derivatives of 1,3-oxazine have been performed to understand their binding modes with various protein targets. For instance, a series of novel 3-{4-[2-amino-4-(substitutedphenyl)-2H- nih.govelifesciences.orgoxazin/thiazin-6-yl} 2-phenyl-3H-quinazolin-4-one derivatives were synthesized and their anticonvulsant activity was rationalized through molecular docking studies with the Gamma-aminobutyric acid type A (GABAA) receptor. nih.gov These studies help in identifying key amino acid residues in the binding pocket that interact with the ligand through various forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The profiling of these interactions is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. The interactions typically observed for similar heterocyclic compounds involve hydrogen bonding with polar residues and π-π stacking interactions with aromatic residues within the active site of the protein.
Table 1: Representative Ligand-Protein Interactions for 1,3-Oxazine Derivatives
| Derivative | Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| 3-{4-[2-amino-4-(4-nitro-phenyl)-2H- nih.govelifesciences.orgoxazin-6-yl} 2-phenyl-3H-quinazolin-4-one | GABAA Receptor | Tyr58, Thr132, Ser134 | Hydrogen Bond |
| Phe130, Tyr157 | Hydrophobic |
Note: This table is illustrative and based on studies of related 1,3-oxazine derivatives.
Beyond identifying binding modes, molecular docking simulations are also employed to predict the binding affinity of a ligand to its target protein, often expressed as a docking score or binding energy. globalresearchonline.net This score is a key indicator of the ligand's potential efficacy. A lower binding energy generally suggests a more stable ligand-protein complex and, consequently, higher potential biological activity. These predictions are invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing. elifesciences.orgnih.gov
The conformation of the ligand within the binding site is another critical piece of information derived from docking studies. The predicted conformation helps to visualize how the molecule fits into the active site and which of its functional groups are positioned to make favorable interactions. This understanding is fundamental for the rational design of new derivatives with improved binding characteristics.
Table 2: Predicted Binding Affinities for Structurally Similar Compounds
| Compound Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 1,3,4-Oxadiazole Derivative | Voltage-gated Sodium Channel | -5.34 |
| Pyridazinone Derivative | Fatty Acid Binding Protein 4 (FABP4) | -8.5 to -9.2 |
Note: Data is based on studies of different heterocyclic compounds and is intended to be representative of the types of predictions made.
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a detailed understanding of the electronic structure and properties of molecules. These calculations are crucial for predicting various molecular properties from first principles.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry. youtube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comscirp.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For heterocyclic compounds similar to 6-Amino-2-phenyl-4H-1,3-oxazin-4-one, DFT calculations have been used to determine these frontier molecular orbitals and their energy gaps. materialsciencejournal.orgresearchgate.net This information helps in understanding the intramolecular charge transfer and the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. The charge distribution within the molecule, often visualized using molecular electrostatic potential (MEP) maps, further identifies the electron-rich and electron-deficient regions.
Table 3: Calculated HOMO-LUMO Energies and Gap for a Representative Heterocyclic Compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.2967 |
| LUMO Energy | -1.8096 |
| HOMO-LUMO Gap | 4.4871 |
Note: This data is for a triazine derivative and serves as an example of typical values obtained from DFT calculations. irjweb.com
Theoretical vibrational spectroscopy, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. By comparing the simulated spectra with experimental data, the vibrational modes can be assigned to specific molecular motions, which helps in confirming the molecular structure. These simulations are also valuable for studying the conformational landscape of a molecule, as different conformers will have distinct vibrational spectra. This allows for the identification of the most stable conformation in the gas phase or in solution.
Quantum chemical calculations can also be used to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. These predictions are highly valuable for the structural elucidation of newly synthesized compounds. By comparing the calculated chemical shifts with the experimental NMR data, the proposed structure can be confirmed. This is particularly useful for complex molecules where the assignment of NMR signals can be challenging. For instance, in a study of 6-amino-4-phenylpyrrolo[2,3-c] nih.govnih.govresearchgate.netthiadiazine-5-carbonitrile, the ¹H NMR spectrum showed two distinct signals for the amino protons, indicating hindered rotation, a feature that can be investigated through computational analysis. mdpi.com
Non-linear Optical (NLO) Properties Assessment
The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field with potential applications in photonics and electronics. researchgate.netresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO behavior of compounds. researchgate.net These studies calculate key parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are indicative of a molecule's NLO response. researchgate.netnih.gov
Organic molecules featuring extended π-conjugation, often with electron-donating (D) and electron-accepting (A) groups, tend to exhibit enhanced NLO properties. researchgate.net For heterocyclic systems, DFT calculations can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and the intramolecular charge transfer (ICT) characteristics that are crucial for NLO activity. nih.govchemrxiv.org The first hyperpolarizability (β) is a critical parameter, and its magnitude is often compared to that of a standard NLO material like urea (B33335) to assess the potential of the new compound. researchgate.net
Computational studies on various heterocyclic compounds, such as chromene and oxadiazole derivatives, have demonstrated that theoretical calculations can effectively predict NLO properties. nih.govmdpi.com For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory are commonly used to optimize the molecular geometry and compute the NLO parameters. researchgate.net The results from these in silico assessments can guide the synthesis of new derivatives of this compound with potentially significant NLO properties.
Table 1: Representative Calculated NLO Properties for Heterocyclic Compounds Note: Data for illustrative purposes, based on studies of related compounds, not this compound itself.
| Compound Type | Method | Dipole Moment (μ) [Debye] | Polarizability <α> [esu] | First Hyperpolarizability (β) [esu] |
| Pyrano-chromene derivative | M06-2X/6-31G(d,p) | - | 6.77 x 10⁻²³ | - |
| Spiro-indoline derivative | B3LYP/6-311+G(d,p) | 7.95 | 4.35 x 10⁻²³ | 10.43 x 10⁻³⁰ |
| Oxadiazole derivative | DFT | - | - | 24.0 x 10⁻³⁰ |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are pivotal computational techniques in drug discovery, enabling the prediction of biological activity and the identification of essential structural features for molecular interactions. researchgate.net These methods are particularly valuable for optimizing lead compounds and screening virtual libraries.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 1,3-oxazine, QSAR models can predict their potency for a specific biological target, such as enzymes or receptors. ijnc.ir
The process involves calculating a variety of molecular descriptors (e.g., physicochemical, electronic, topological) for a set of molecules with known activities. researchgate.net Statistical methods like Multiple Linear Regression (MLR) are then used to build a predictive equation. researchgate.netnih.gov A robust QSAR model is characterized by high correlation coefficients (r²) and predictive ability (q²), indicating a strong correlation between the descriptors and the biological activity. nih.gov Such models are instrumental in predicting the potency of newly designed, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts. mdpi.com
Table 2: Example of a QSAR Model Equation and its Statistical Parameters Note: This is a generalized representation of a QSAR model.
| Parameter | Description |
| Equation | pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ) |
| r² (Correlation Coefficient) | A measure of the goodness of fit of the model (typically > 0.8 for a good model). |
| q² or r²(pred) (Predictive r-squared) | A measure of the predictive power of the model on an external test set (typically > 0.6 for a good model). |
| Descriptors | Numerical values representing properties of the molecule (e.g., LogP, molecular weight, electronic properties). |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. researchgate.net A pharmacophore model consists of features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (AR), hydrophobic groups (HY), and positive/negative ionizable centers. nih.gov
For a series of active compounds like 1,3-oxazine derivatives, a common features pharmacophore can be generated based on their structural alignment. researchgate.net This model highlights the crucial interaction points necessary for biological activity. For example, a pharmacophore model for a kinase inhibitor might include a hydrogen bond acceptor to interact with the hinge region of the ATP binding site and an aromatic ring for π-π stacking interactions. nih.gov These models are not only crucial for understanding structure-activity relationships but are also widely used as 3D queries for virtual screening of large compound databases to discover novel scaffolds with the desired biological activity. nih.gov
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This helps in understanding the feasibility of a proposed reaction pathway and identifying the rate-determining step.
For the synthesis of heterocyclic systems like this compound, computational studies can investigate various potential pathways. For example, in the formation of related benzo nih.govmdpi.comoxazin-3(4H)-one structures, DFT calculations have been used to suggest that certain energy barriers can be overcome, leading to a thermodynamically favorable product. nih.gov Similarly, studies on the synthesis of 1,3-thiazin-2-amines have explored sequential reaction processes. mdpi.com
These computational investigations can provide valuable insights that complement experimental findings. They can help rationalize why certain products are formed, predict the effect of catalysts or substituents on the reaction rate and selectivity, and guide the optimization of reaction conditions to improve yields. nih.gov
Advanced Characterization Techniques in Oxazinone Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the chemical environment of atoms, the nature of chemical bonds, and the electronic properties of the system.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides precise information about the number, type, and connectivity of atoms within a molecule.
¹H NMR: Proton NMR spectroscopy identifies the chemical environment of hydrogen atoms. For a compound like 6-Amino-2-phenyl-4H-1,3-oxazin-4-one, one would expect distinct signals for the protons of the amino group (-NH₂), the protons on the phenyl ring, and the unique proton on the oxazinone ring. For instance, in related heterocyclic systems like 2-methyl-5-phenyl-4H-1,3,4-oxadiazine, aromatic protons appear as multiplets in the δ 7.35-7.75 ppm range, while the N-H proton of the ring can be observed as a singlet at a downfield chemical shift, such as δ 10.40 ppm. orgchemres.org Similarly, for the target molecule, the phenyl protons would likely resonate in the aromatic region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution arrangement. The amino protons would likely appear as a broad singlet, and the C5-H proton of the oxazinone ring would have a characteristic chemical shift.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In the ¹³C NMR spectrum of this compound, characteristic signals would be expected for the carbonyl carbon (C4) of the oxazinone ring, typically at a very downfield position (e.g., >160 ppm). The carbons of the phenyl ring would appear in the aromatic region (approx. δ 120-140 ppm), while the sp² carbons of the oxazinone ring (C2, C5, and C6) would have distinct chemical shifts reflecting their electronic environment. For example, in the related 2-methyl-5-phenyl-4H-1,3,4-oxadiazine, ring carbons appear at δ 143.10 ppm and δ 166.10 ppm. orgchemres.org
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would reveal correlations between coupled protons, for example, between adjacent protons on the phenyl ring. An HSQC spectrum would correlate proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Oxazinone and Related Heterocycles Note: This table is illustrative and based on data from related compounds. Actual values for this compound may vary.
| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Reference Compound |
| Phenyl-H | 7.3 - 7.8 (multiplet) | 127 - 134 | 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine orgchemres.org |
| Oxazine (B8389632) Ring-H | 7.8 - 8.0 (singlet) | 141 - 145 | 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine orgchemres.org |
| Amino-H (NH₂) | Variable (broad singlet) | - | 6-amino-4-phenylpyrrolo[2,3-c] orgchemres.orgnih.govnih.govthiadiazine-5-carbonitrile mdpi.com |
| Carbonyl (C=O) | - | > 160 | General expectation for oxazinones |
| Oxazine Ring C=N | - | 160 - 175 | 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine orgchemres.org |
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation. For this compound, key vibrational bands would include:
N-H stretching: The amino group would typically show symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. smolecule.com
C-H stretching: Aromatic C-H stretching from the phenyl group would appear around 3000-3100 cm⁻¹. smolecule.com
C=O stretching: A strong absorption band corresponding to the carbonyl group of the oxazinone ring is expected in the region of 1650-1750 cm⁻¹.
C=N and C=C stretching: Vibrations for the C=N bond within the oxazinone ring and the C=C bonds of the phenyl ring would be observed in the 1450-1680 cm⁻¹ region. orgchemres.org
C-O stretching: The ether-like C-O-C linkage in the oxazinone ring would exhibit a characteristic stretching band, typically around 1100-1300 cm⁻¹. orgchemres.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The phenyl ring vibrations are often strong in Raman spectra, which would help confirm its presence.
Table 2: Characteristic FT-IR Absorption Bands for Related Heterocyclic Structures
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference Compound |
| Amino (N-H) | Stretching | 3343 | 6-amino-4-phenylpyrrolo[2,3-c] orgchemres.orgnih.govnih.govthiadiazine-5-carbonitrile mdpi.com |
| Ring N-H | Stretching | 3188 | 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine orgchemres.org |
| Aromatic C-H | Stretching | ~3081 | 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine orgchemres.org |
| Carbonyl (C=O) | Stretching | ~1700 | General expectation |
| Imine (C=N) | Stretching | 1672 | 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine orgchemres.org |
| Ring C-O | Stretching | 1134 | 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine orgchemres.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₁₀H₈N₂O₂), the expected exact mass would be calculated. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. The fragmentation pattern observed in the spectrum provides structural clues, often showing the loss of stable neutral fragments like CO or cleavage of the phenyl group. For instance, in the analysis of 4,6-diphenyl-4H-1,3-oxazin-2-amine, the molecular ion peak appears at m/z 250, confirming its molecular weight. smolecule.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands. The extended π-system involving the phenyl ring and the oxazinone moiety would be expected to show strong absorption in the UV region, typically corresponding to π-π* transitions. smolecule.com The presence of the amino group, an auxochrome, may cause a bathochromic (red) shift in the absorption maximum. Studies on similar conjugated systems, like 4,6-diphenyl-4H-1,3-oxazin-2-amine, show primary absorption maxima in the 250-300 nm range. smolecule.com The exact position of the absorption maximum (λmax) is dependent on the solvent used.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods elucidate the molecular structure, X-ray crystallography provides definitive proof of the structure in the solid state. This technique determines the precise spatial arrangement of atoms in a crystal lattice, yielding bond lengths, bond angles, and intermolecular interactions.
To perform X-ray crystallography, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the molecule. For a related compound, 2-Phenyl-4H-3,1-benzoxazin-4-one, X-ray analysis revealed a monoclinic crystal system with specific unit cell dimensions (a = 13.3055 Å, b = 3.8930 Å, c = 20.445 Å, β = 94.946°). nih.gov Such analysis for this compound would confirm the planarity of the ring systems and reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which govern the crystal packing.
Table 3: Example Crystal Data for a Related Benzoxazinone (B8607429) Derivative
| Parameter | Value |
| Compound | 2-Phenyl-4H-3,1-benzoxazin-4-one nih.gov |
| Molecular Formula | C₁₄H₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3055 (16) |
| b (Å) | 3.8930 (4) |
| c (Å) | 20.445 (2) |
| β (°) | 94.946 (3) |
| Volume (ų) | 1055.1 (2) |
Emerging Research Directions and Future Perspectives
Development of Novel Analogues with Enhanced Biological Potency
The core structure of 6-Amino-2-phenyl-4H-1,3-oxazin-4-one offers a versatile scaffold for chemical modification. Researchers are actively exploring how the addition or alteration of functional groups at various positions on the oxazinone and phenyl rings can influence biological activity. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
A significant body of research focuses on synthesizing derivatives with substitutions on the phenyl ring at the 2-position and modifications of the amino group at the 6-position. For instance, the synthesis of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives where amino acids and dipeptides are linked via an amide bond has been explored to create inhibitors of human leukocyte elastase (HLE) ijrpr.com. Similarly, other 2-aryl-4H-3,1-benzoxazin-4-ones have been tested for their inhibitory action against serine proteases ijrpr.com.
Introducing different substituents has led to a wide range of biological activities. Analogues such as 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazines have demonstrated notable antimicrobial properties ijrpr.com. The development of Schiff bases from 1,3-oxazine precursors has yielded compounds with considerable anticoagulant effects ijrpr.com. These structure-activity relationship (SAR) studies are crucial for rational drug design, allowing chemists to fine-tune the molecular architecture to achieve desired biological effects. For example, a series of 2,3-disubstituted-1,3-benzoxazin-4-one derivatives have been synthesized and shown to be promising antibacterial agents.
| Oxazinone Analogue Type | Substitution/Modification | Observed Biological Potency | Reference |
|---|---|---|---|
| 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives | Amino acid and dipeptidyl groups linked to the amino group | Inhibition of Human Leukocyte Elastase (HLE) | ijrpr.com |
| 2-aryl-4H-3,1-benzoxazin-4-ones | Various aryl groups at the 2-position | Inhibition of C1r serine protease | ijrpr.com |
| 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazines | Chloro group and diphenyl substitutions | Antimicrobial activity | ijrpr.com |
| Schiff bases of 1,3-oxazines | Formation of imine linkage | Anticoagulant effect | ijrpr.com |
| 7-nitro-2-aryl-4H-benzo[d] rdd.edu.iqoxazin-4-ones | Nitro group at the 7-position and various aryl groups at the 2-position | Anticancer and antioxidant activity | nih.gov |
Exploration of New Therapeutic Applications Beyond Current Scope
While initial studies may focus on a specific activity, the broad pharmacological profile of the oxazinone class of compounds has prompted wider screening for other therapeutic uses. The versatility of the 1,3-oxazine ring system is evident in the diverse biological activities reported for its derivatives, suggesting that these compounds could be repurposed or developed for a multitude of diseases.
Research has revealed that derivatives of the core oxazinone structure exhibit a remarkable range of effects, including:
Antimicrobial Activity : Various substituted oxazines have shown potent activity against a spectrum of bacteria and fungi ijrpr.com.
Anticancer Activity : Certain benzoxazinone (B8607429) derivatives have been evaluated for their anti-proliferative effects against cancer cell lines like HeLa, with some showing significant cytotoxic potential nih.gov. The cannabinoid receptor 2 (CB2) has been explored as a target for 1,3-benzoxazin-4-one analogues in cancer therapy nih.gov.
Enzyme Inhibition : Beyond HLE, oxazinone analogues have been identified as inhibitors of other enzymes such as human CMV protease and human chymase ijrpr.com.
Antiviral Activity : The potential for oxazinone derivatives to act as antiviral agents, including against human coronavirus, has been investigated ijrpr.com.
Neurodegenerative Diseases : Some benzoxazinone compounds, such as CX-614, have been developed with the potential to treat Alzheimer's and Parkinson's diseases nih.gov.
Metabolic Diseases : Derivatives have been tested for antidiabetic and hypolipidemic potential ijrpr.com. Cetilistat, a drug containing the 4H-benzo[d] rdd.edu.iqoxazin-4-one core, is a known obesity treatment nih.gov.
Anticonvulsant Activity : Novel derivatives combining the oxazine (B8389632) scaffold with a quinazolinone moiety have been synthesized and shown to have significant anticonvulsant properties in animal models nih.gov.
| Potential Therapeutic Application | Example Derivative Class/Compound | Key Finding | Reference |
|---|---|---|---|
| Anticancer | 7-nitro-2-aryl-4H-benzo[d] rdd.edu.iqoxazin-4-ones | Showed significant cytotoxic potential against HeLa cells. | nih.gov |
| Antiviral | 2-substituted benzoxazinones | Exhibited significant anti-human coronavirus activity. | ijrpr.com |
| Neurodegenerative Disease | CX-614 | Potential treatment for Parkinson's and Alzheimer's disease. | nih.gov |
| Anticonvulsant | 3-{4-[2-amino-4-(substitutedphenyl)-2H- rdd.edu.iqoxazin-6-yl} 2-phenyl-3H-quinazolin-4-one | Demonstrated significant activity in MES and scPTZ seizure models. | nih.gov |
| Antidiabetic & Hypolipidemic | 5-[4-[2-[2,3-benzoxazine-4-one-2-yl]-ethoxy]phenylmethyl]thiazolidine-2,4-diones | Resulted in plasma glucose and triglyceride lowering activity. | ijrpr.com |
| Obesity | Cetilistat | Phase III clinical trial drug for obesity treatment. | nih.gov |
Green Chemistry Approaches in Oxazinone Synthesis
In line with global efforts toward sustainable chemical manufacturing, researchers are increasingly adopting green chemistry principles for the synthesis of oxazinone derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes, which often require toxic reagents and prolonged reaction times ijrpr.com.
Key green chemistry strategies being employed include:
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often leading to higher yields and product purity researchgate.net. This technique has been successfully applied to the one-pot synthesis of 4H-benzo rdd.edu.iqoxazin-4-ones from isatoic anhydrides under solvent-free conditions over a solid support like basic alumina (B75360) .
One-Pot Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing the need for isolating intermediates and reducing solvent waste. An efficient one-pot multicomponent condensation reaction has been demonstrated for synthesizing 1,3-oxazine and 1,3-thiazine derivatives researchgate.net. These reactions can be performed under solvent-free conditions or in environmentally benign solvents like water researchgate.netrsc.orgtandfonline.com.
Use of Green Catalysts : There is a shift towards using reusable and non-toxic catalysts. Examples include the use of polyphosphoric acid, nanocomposites, and fly ash as efficient and eco-friendly catalysts for synthesizing 1,3-oxazine compounds researchgate.netrsc.orgsciresliterature.org.
Solvent-Free or Aqueous Conditions : Conducting reactions without organic solvents ("dry media" synthesis) or in water significantly reduces the environmental impact researchgate.nettandfonline.com. The use of aqueous hydrotropic solutions has also been reported as a sustainable medium for these syntheses tandfonline.com.
These approaches not only make the synthesis of oxazinones more environmentally friendly but also often result in simpler work-up procedures and improved economic feasibility researchgate.net.
Integration of Artificial Intelligence and Machine Learning in Drug Design
The design and discovery of novel drugs based on the oxazinone scaffold are being accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to predict the properties of new molecules, identify promising candidates, and elucidate their mechanisms of action before they are synthesized in the lab.
Key applications in this area include:
Molecular Docking : This is a widely used computational technique to predict how a ligand (a potential drug molecule) binds to the active site of a protein or receptor. For oxazinone derivatives, docking studies have been used to forecast their binding affinity to bacterial proteins and other enzyme targets, helping to rationalize their observed biological activities and guide the design of more potent inhibitors rdd.edu.iqnih.govresearchgate.net.
In Silico ADMET Prediction : AI and ML models are trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows researchers to filter out molecules with poor pharmacokinetic profiles or potential toxicity early in the discovery process, saving time and resources nih.gov.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models use machine learning to build statistical relationships between the chemical structure of a compound and its biological activity nih.gov. These predictive models can then be used to estimate the activity of newly designed, unsynthesized analogues, prioritizing the most promising ones for synthesis.
Generative AI : Advanced AI models, such as generative neural networks, can now design entirely new molecular structures that are optimized for specific properties mdpi.commdpi.com. This technology could be applied to the oxazinone scaffold to generate novel drug candidates with potentially superior efficacy and safety profiles compared to existing molecules osu.edu. By analyzing patterns from known active compounds, these models can propose innovative structures that human chemists might not have conceived.
Molecular Dynamics (MD) Simulations : To gain a deeper understanding of how a drug molecule interacts with its target over time, MD simulations are employed. These simulations model the movement of atoms in the ligand-protein complex, providing insights into the stability of the binding and the key interactions that drive efficacy nih.gov.
The synergy between these computational approaches and traditional medicinal chemistry is poised to revolutionize the discovery of next-generation drugs based on the this compound framework.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-2-phenyl-4H-1,3-oxazin-4-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis often involves cyclocondensation of substituted amines with carbonyl derivatives. For example, analogous oxazine derivatives have been prepared via dehydrosulfurization of thiourea intermediates under acidic conditions (e.g., HCl catalysis) . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl precursor), temperature (80–100°C), and solvent polarity (e.g., ethanol or acetonitrile). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The oxazinone ring protons appear as distinct singlets (δ 4.5–5.5 ppm for the oxazine ring), while aromatic protons from the phenyl group resonate at δ 7.2–7.8 ppm. The amine proton (NH₂) may show broad signals around δ 5.0–6.0 ppm .
- IR : Key stretches include C=O (1680–1720 cm⁻¹), C-N (1250–1350 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₀H₈N₂O₂). Fragmentation patterns may include loss of the phenyl group (m/z 93) or CO from the oxazinone ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for oxazin-4-one derivatives across different studies?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity often arise from variations in substituent positioning (e.g., electron-withdrawing vs. donating groups) or assay protocols (e.g., broth microdilution vs. agar diffusion). Systematic SAR studies should compare derivatives with controlled structural modifications (e.g., para vs. meta substituents on the phenyl ring) under standardized testing conditions (e.g., MIC values against E. coli ATCC 25922) . Statistical tools like ANOVA can assess significance across datasets .
Q. How do computational methods (e.g., DFT, molecular docking) enhance the understanding of structure-activity relationships in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., bacterial dihydrofolate reductase). For example, a higher HOMO density on the oxazinone ring correlates with increased nucleophilic reactivity, enhancing antimicrobial activity .
Q. What advanced derivatization approaches improve the detection limits of oxazin-4-one derivatives in trace analysis?
- Methodological Answer : Pre-column derivatization with hydrazine-based reagents (e.g., 4-hydrazinobenzoic acid) enhances UV/fluorescence detection in HPLC. For LC-MS/MS, isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) reduce matrix effects. Detection limits ≤1 ppb can be achieved using MRM (multiple reaction monitoring) modes targeting specific fragment ions (e.g., m/z 150 → 93) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
